molecular formula C14H18BFO3 B7958755 1-(4'-Fluorophenyl)ethanone-2-boronic acid pinacol ester

1-(4'-Fluorophenyl)ethanone-2-boronic acid pinacol ester

Cat. No.: B7958755
M. Wt: 264.10 g/mol
InChI Key: YHRDPNBFRKSIHC-UHFFFAOYSA-N
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Description

1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is particularly significant in organic synthesis due to its utility in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester typically involves the reaction of 1-(4’-Fluorophenyl)ethanone with boronic acid and pinacol. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-13(2)14(3,4)19-15(18-13)9-12(17)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRDPNBFRKSIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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